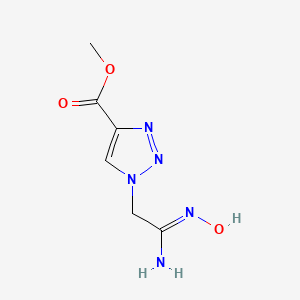

Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a methyl carboxylate group at position 4 and a 2-amino-2-(hydroxyimino)ethyl moiety at position 1.

Properties

IUPAC Name |

methyl 1-[(2Z)-2-amino-2-hydroxyiminoethyl]triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-14-6(12)4-2-11(10-8-4)3-5(7)9-13/h2,13H,3H2,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMUIBWGNIYFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CN(N=N1)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would typically be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate exhibits notable antimicrobial properties. Research indicates that compounds containing the triazole moiety can inhibit the growth of various pathogens. For instance, a study found that derivatives of triazole demonstrated effective antibacterial activity against resistant strains of bacteria, suggesting potential as new antibiotic agents .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. The triazole ring is known to interact with biological targets involved in cell proliferation and apoptosis. In vitro studies have shown that certain triazole derivatives can induce cell death in cancer cell lines, making them promising candidates for further development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For example, triazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which plays a role in tumor growth and metastasis . This inhibition could lead to therapeutic strategies targeting tumor microenvironments.

Agricultural Applications

Fungicides

this compound has potential as a fungicide due to its structural similarity to known fungicidal agents. Triazoles are widely used in agriculture for their ability to control fungal diseases in crops. Field studies have demonstrated that formulations containing this compound can effectively reduce fungal infections in various plant species .

Plant Growth Regulators

Emerging research suggests that this compound may also act as a plant growth regulator. Studies indicate that triazole compounds can modulate plant growth by influencing hormonal pathways and stress responses . This application could enhance crop yields and resilience against environmental stresses.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The versatility of the triazole ring allows for the modification of its structure to enhance biological activity or tailor it for specific applications.

Table 1: Synthesis Pathways for Triazole Derivatives

| Reaction Step | Starting Material | Reagent | Product |

|---|---|---|---|

| Step 1 | Glyoxal | Hydrazine | Hydrazone Intermediate |

| Step 2 | Hydrazone | Base (e.g., NaOH) | Triazole Formation |

| Step 3 | Triazole | Methyl Ester | Methyl Triazole |

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial properties of various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, supporting its use as a potential therapeutic agent .

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops treated with formulations containing this compound showed a marked decrease in fungal infections compared to untreated controls. The treated crops exhibited improved health and yield, demonstrating the compound's efficacy as a fungicide .

Mechanism of Action

The mechanism of action of methyl 1-[(N’-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can act as a nitric oxide donor, releasing nitric oxide upon enzymatic transformation . This can lead to various biological effects, including vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Structural Analogues of Triazole Carboxylates

The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:

Notes:

- Chelation: The hydroxyimino group in the target compound distinguishes it from other derivatives, enabling metal coordination and interaction with biological targets .

- Anticancer Activity: Ethyl analogs with phenylamino substituents show moderate anticancer effects (e.g., 69.8% growth inhibition in NCI-H522 cells), suggesting that substituent polarity and size critically influence activity .

Pharmacological Potential

- Antimicrobial vs. Anticancer: Compounds with acetamide substituents (e.g., 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acids) show low antiproliferative activity but notable antimicrobial effects, highlighting the importance of substituent choice .

Data Tables

Table 1: Molecular and Pharmacological Comparison

| Property | Target Compound | Methyl 1-(2,6-difluorobenzyl) Derivative | Ethyl Phenylamino Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~230 (estimated) | 259.21 | 288.30 |

| Substituent Electronic Effects | Electron-donating (NH-O) | Electron-withdrawing (F) | Electron-neutral (PhNH) |

| Anticancer Activity (NCI-H522) | Not reported* | Not tested | 69.8% inhibition |

| Synthetic Method | Likely CuAAC | CuAAC + crystallization | Hydrazine condensation |

*Predicted to exhibit activity due to hydrogen-bonding capacity.

Table 2: Crystallographic Data for Key Analogues

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Methyl 1-(2,6-difluorobenzyl) Derivative | Monoclinic | 8.4570 | 5.4140 | 12.125 | 92.28 |

Biological Activity

Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate, a compound with the CAS number 144167-29-3, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structural formula is represented as follows:

This compound has a molecular weight of 132.12 g/mol and includes functional groups such as hydroxylamine and carboxylate, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values ranging from 1.1 µM to 4.24 µM against different cancer types, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 1.1 | |

| Compound B | HCT-116 (colon cancer) | 2.6 | |

| Compound C | HepG2 (liver cancer) | 1.4 | |

| Methyl Triazole | Various lines | TBD | Current Study |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with some derivatives displaying significant inhibition rates .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound D | E. coli | 15 | |

| Compound E | S. aureus | 18 | |

| Methyl Triazole | TBD | TBD | Current Study |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.

Case Study: Anticancer Efficacy in Xenograft Models

A notable study investigated the effects of a closely related triazole compound on tumor growth in mouse xenograft models. The results indicated that treatment significantly reduced tumor size compared to control groups, with tumor versus control values reaching up to 61% reduction in certain cancer types .

Case Study: Broad-Spectrum Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of triazole derivatives against multi-drug resistant strains. The results demonstrated that certain modifications to the triazole structure enhanced antibacterial activity significantly, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis of triazole carboxylates typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method for 1,4-disubstituted triazoles . For example, methyl propiolate derivatives can react with azides under optimized conditions (e.g., THF/water solvent, CuSO₄/sodium ascorbate catalyst system, 50°C, 16 hours) to achieve >95% conversion . To incorporate the 2-amino-2-(hydroxyimino)ethyl substituent, pre-functionalized azides or alkynes bearing this moiety may be required. Reaction optimization should focus on solvent polarity, catalyst loading, and temperature to minimize side products. Post-synthesis purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming regioselectivity and substituent positioning in the triazole core . Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and hydroxyimino (N-O) stretches . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . Purity assessment typically employs reverse-phase HPLC with UV detection, as demonstrated for structurally related triazole carboxylates . For isomers or byproducts, tandem mass spectrometry (LC-MS/MS) or 2D NMR (e.g., COSY, HSQC) can resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular geometry and intermolecular interactions of this compound?

Single-crystal X-ray diffraction refined via SHELXL provides precise bond lengths, angles, and anisotropic displacement parameters . For triazole derivatives, SHELX refinement can reveal hydrogen-bonding networks involving the amino-hydroxyimino group and carboxylate moiety, which influence crystal packing . WinGX/ORTEP visualization tools enable analysis of intermolecular interactions (e.g., π-π stacking, van der Waals forces) critical for understanding solid-state properties . Note that high-resolution data (≤1.0 Å) is essential for resolving disorder in flexible substituents .

Q. What in vitro assays are suitable for evaluating the biological activity of triazole-4-carboxylate derivatives, and how can contradictory activity data be resolved?

Antiproliferative activity can be assessed via the NCI-60 human tumor cell line screen, with dose-response curves (e.g., GI₅₀ values) for compounds like ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate . Contradictions in activity may arise from substituent stereochemistry or solubility differences. To resolve these, structure-activity relationship (SAR) studies should compare derivatives with systematic variations (e.g., alkyl vs. aryl substituents) . Molecular docking or pharmacophore modeling can further rationalize target engagement .

Q. What strategies can be employed to resolve contradictions in crystallographic data or unexpected reaction outcomes during synthesis?

For crystallographic discrepancies, SHELXL's restraints (e.g., SIMU, DELU) mitigate thermal motion artifacts, while twin refinement addresses pseudosymmetry in crystals . If reaction outcomes deviate (e.g., unexpected regioisomers), LC-MS monitoring of intermediates and DFT calculations (e.g., transition-state energetics) can identify competing pathways . For example, CuAAC regioselectivity may shift under suboptimal catalyst conditions, necessitating kinetic vs. thermodynamic control studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.